molecular formula C24H23NO5S2 B11660041 2,2,4-Trimethyl-1-(phenylsulfonyl)-1,2-dihydroquinolin-6-yl benzenesulfonate

2,2,4-Trimethyl-1-(phenylsulfonyl)-1,2-dihydroquinolin-6-yl benzenesulfonate

Cat. No.: B11660041
M. Wt: 469.6 g/mol
InChI Key: JZBYJJPCANCSRG-UHFFFAOYSA-N
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Description

1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE is an organosulfur compound that belongs to the class of benzenesulfonates This compound is characterized by the presence of a benzenesulfonyl group attached to a dihydroquinoline ring, which is further substituted with trimethyl groups

Preparation Methods

The synthesis of 1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters .

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE involves its interaction with molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE can be compared with other similar compounds, such as:

The uniqueness of 1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE lies in its complex structure, which combines a benzenesulfonyl group with a dihydroquinoline ring and trimethyl substitutions, providing distinct chemical and biological properties.

Properties

Molecular Formula

C24H23NO5S2

Molecular Weight

469.6 g/mol

IUPAC Name

[1-(benzenesulfonyl)-2,2,4-trimethylquinolin-6-yl] benzenesulfonate

InChI

InChI=1S/C24H23NO5S2/c1-18-17-24(2,3)25(31(26,27)20-10-6-4-7-11-20)23-15-14-19(16-22(18)23)30-32(28,29)21-12-8-5-9-13-21/h4-17H,1-3H3

InChI Key

JZBYJJPCANCSRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

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